N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide, the synthetic route may involve the reaction of 2-methyl-5-nitroaniline with ethylbutanoyl chloride, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used include ethanol, DMSO, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions can be performed using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for treating a variety of parasitic worm infestations.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its ethylbutanamide group can enhance its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-14(5-2)20(24)23-18-12-15(11-10-13(18)3)19-21-16-8-6-7-9-17(16)22-19/h6-12,14H,4-5H2,1-3H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHOYSIFROHCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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